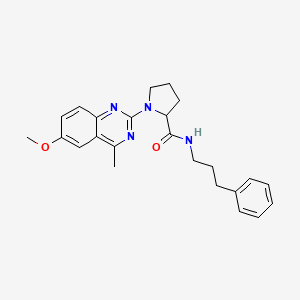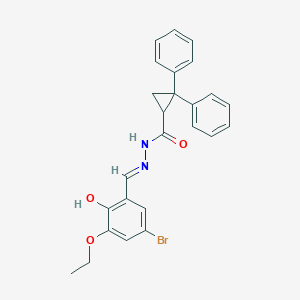
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide, also known as MPQP, is a chemical compound that has been studied for its potential therapeutic applications. MPQP belongs to the class of prolinamide derivatives and has been shown to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide involves the inhibition of AChE and BChE, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory. This compound has also been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of AChE and BChE in a dose-dependent manner. This compound has also been shown to inhibit the formation of amyloid-beta peptides and reduce oxidative stress in neuronal cells. In vivo studies have shown that this compound improves cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Direcciones Futuras
There are several future directions for research on 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide. One area of research is to further investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases. This can include studying the effects of this compound on other markers of neurodegeneration such as tau protein and neuroinflammation. Another area of research is to investigate the potential use of this compound as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and elimination from the body.
Conclusion
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic applications in various scientific research fields. This compound has been shown to have neuroprotective effects by inhibiting the activity of AChE and BChE, reducing oxidative stress and inflammation, and increasing the levels of BDNF. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound can further elucidate its potential therapeutic applications and contribute to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide involves the reaction of 6-methoxy-4-methyl-2-quinazolinone with N-(3-phenylpropyl)proline methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting prolinamide derivative is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-(6-methoxy-4-methyl-2-quinazolinyl)-N-(3-phenylpropyl)prolinamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that degrade acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-N-(3-phenylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-20-16-19(30-2)12-13-21(20)27-24(26-17)28-15-7-11-22(28)23(29)25-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,16,22H,6-7,10-11,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLNMGTBKHALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N3CCCC3C(=O)NCCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6019835.png)
![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![N-[3-(butyrylamino)phenyl]-2-iodobenzamide](/img/structure/B6019841.png)
![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)
![2-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6019848.png)

![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
![N-(3-chlorophenyl)-N'-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea](/img/structure/B6019873.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)
![N',N'''-1,3-phenylenebis[N-(2,4-dichlorophenyl)urea]](/img/structure/B6019901.png)

![N-(3-methoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6019913.png)
